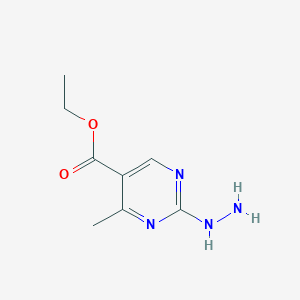

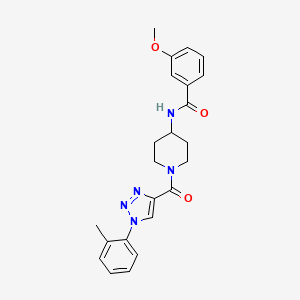

![molecular formula C14H25N3 B2784631 N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine CAS No. 106783-29-3](/img/structure/B2784631.png)

N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds are quite diverse. For instance, 4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Scientific Research Applications

- Application : N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine (BNA) is an organic NLO crystal. Researchers have characterized its second-order nonlinear optical coefficients, making it possible to clarify uncertain NLO properties of organic materials . BNA could find applications in THz-wave generation, detection, and precise device fabrication.

- Application : The adducts of 4-N,N-dimethylamino benzoic acid with 2,2,6,6-tetramethyl-4-hydroxy- or 4-amino-piperidine serve as fluorescence probes (spin double sensors) for radical process monitoring . BNA’s unique properties may contribute to similar applications.

- Application : Researchers have assessed the structure and dynamics of crystalline 4-(dimethylamino)benzaldehyde (4DMAB) using inelastic neutron scattering (INS) spectroscopy. The excellent agreement between experimental and calculated spectra allows reliable assignment of INS bands . Similar studies could be conducted on BNA.

Nonlinear Optical Materials

Fluorescence Probes

Vibrational Dynamics Studies

Mechanism of Action

Target of Action

Similar compounds such as 4-(dimethylamino)benzylamine have been associated with bovine liver monoamine oxidase b .

Mode of Action

It’s worth noting that similar compounds have been associated with the oxidative deamination process .

Biochemical Pathways

The compound may be involved in photorelaxation pathways upon S1 excitation . It’s also worth noting that similar compounds have been associated with the oxidative deamination process .

Pharmacokinetics

Similar compounds such as 4-(dimethylamino)benzoic acid have been noted for their poor conductivity and extreme process for crystal growth .

Result of Action

Similar compounds have been associated with significant enhancements in electrical conductivity and optical response in a broad region from visible light to terahertz .

Action Environment

The action, efficacy, and stability of N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine can be influenced by various environmental factors. For instance, the addition of carbon nanotubes to similar compounds has been shown to significantly enhance their electrical conductivity and optical response .

Safety and Hazards

properties

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3/c1-16(2)11-5-10-15-12-13-6-8-14(9-7-13)17(3)4/h6-9,15H,5,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBFKJUBQNZTQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2784554.png)

![4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2784555.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-(4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidin-1-yl)acetamide](/img/structure/B2784564.png)

![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)

![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)